1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one

Medicinal Chemistry Drug Discovery ADME Prediction

1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one is a pyrazole-based small molecule with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol. It is primarily characterized as a versatile small molecule scaffold, featuring a 4-acetyl substitution pattern on the pyrazole ring and a cyclobutylmethyl group at the N-1 position.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 1481327-98-3
Cat. No. B1425758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one
CAS1481327-98-3
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(N=C1)CC2CCC2
InChIInChI=1S/C10H14N2O/c1-8(13)10-5-11-12(7-10)6-9-3-2-4-9/h5,7,9H,2-4,6H2,1H3
InChIKeyVOSRWRCCSDKDRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one (CAS 1481327-98-3) for Life Science Procurement


1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one is a pyrazole-based small molecule with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol [1]. It is primarily characterized as a versatile small molecule scaffold, featuring a 4-acetyl substitution pattern on the pyrazole ring and a cyclobutylmethyl group at the N-1 position . The compound is supplied as a research chemical with a typical purity of 95% and is intended for laboratory use in chemical synthesis and early-stage drug discovery .

4‑acetyl regiochemistry Defined synthetic vector for heterocycle library assembly
Cyclobutylmethyl substitution Conformational rigidity and lipophilicity for scaffold diversification
Research‑grade building block 95% purity, supplied for early‑stage discovery synthesis

Why Substituting 1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one with Simpler N-Alkyl Pyrazoles is Not Scientifically Equivalent


In-class substitution of 1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one with smaller N-alkyl analogs is not scientifically equivalent due to the interplay between the cyclobutylmethyl group and the 4-acetyl substitution pattern. The cyclobutyl moiety introduces specific conformational rigidity and lipophilicity that can critically influence target binding, pharmacokinetic properties, and synthetic intermediate reactivity in ways that methyl or ethyl substituents cannot replicate [1][2]. The specific regiochemistry (4-acetyl) also dictates the vectorial nature of the functional group, which is distinct from 3-acetyl or 5-acetyl isomers, leading to different reactivity and biological outcomes [2].

N-cyclobutylmethyl-4-acetylpyrazole
Simpler N-alkyl analog (e.g., N‑methyl)
Cyclobutyl lipophilicity and rigidity may shift binding and ADME profiles; smaller alkyl groups cannot replicate these properties.
4‑acetyl regioisomer
3‑acetyl or 5‑acetyl isomer
Regiochemistry directs synthetic outcomes (thiazoles vs. hydrazones); incorrect isomer leads to divergent product libraries.
178 g/mol scaffold
Lower‑MW analog (124 g/mol)
Increased molecular size expands accessible target space; smaller scaffolds may not engage the same binding pockets.

Quantitative Differentiation Evidence: 1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one vs. Key Comparators


Increased Lipophilicity (LogP) Drives Different Pharmacokinetic Potential Compared to N-Methyl Analog

The target compound exhibits a computed XLogP3-AA value of 1.1, which is substantially higher than the 0.62 LogP value computed for the direct N-methyl analog, 1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS 37687-18-6) [1][2]. This difference of 0.48 log units indicates a marked increase in lipophilicity, which can influence membrane permeability, solubility, and metabolic stability in drug discovery programs.

Lipophilicity (LogP)
Cross-study comparable
Δ LogP +0.48 (target 1.1 vs. N‑methyl 0.62)
Supports permeability and solubility screening context
Computed values; experimental validation recommended
Medicinal Chemistry Drug Discovery ADME Prediction

Higher Molecular Weight and Scaffold Size Differentiate from N-Methyl Analog for Target Space Exploration

The target compound has a molecular weight of 178.23 g/mol, which is 54.09 g/mol higher than the N-methyl analog (124.14 g/mol) [1][2]. This size difference expands the accessible chemical space and can be advantageous when exploring binding pockets that require larger, more rigid scaffolds.

Molecular weight
Cross-study comparable
Δ MW +54.09 g/mol (178.23 vs. 124.14)
Enables scaffold-based target space exploration
Context for fragment growing and lead optimization
Chemical Biology Scaffold Diversity Fragment-Based Drug Discovery

Comparable Safety Profile but with Distinct Physicochemical Properties for Downstream Handling

Both the target compound and its N-methyl analog share an identical GHS hazard profile (H302-H315-H319-H335), indicating comparable acute oral toxicity, skin and eye irritation potential [1]. This parity in safety classification allows users to substitute the compounds without additional safety protocol considerations, making the choice purely based on desired physicochemical properties.

GHS hazard profile
Cross-study comparable
Identical hazard statements (H302‑H315‑H319‑H335)
Safety classification parity simplifies handling context
Ensure consistent lab safety protocols
Laboratory Safety Chemical Synthesis Procurement

Regiochemically Defined 4-Acetyl Group Enables Specific Synthetic Transformations Over 3- or 5-Acetyl Isomers

The 4-acetyl substitution pattern on the pyrazole ring is a key structural differentiator from isomeric 3-acetyl or 5-acetyl variants. Literature demonstrates that 4-acetylpyrazoles undergo regioselective transformations, such as the HTIB-mediated synthesis of α-tosyloxy pyrazolylketones, which are precursors for pyrazolyl-thiazoles [1]. The 3-acetyl isomer instead forms hydrazones, which lead to pyrazole-3-carboxylic acids upon oxidation [2]. These divergent reaction pathways underscore the importance of precise regiochemistry for synthetic planning.

Synthetic regiochemistry
Class-level inference
4‑acetyl → pyrazolyl‑thiazoles; 3‑acetyl → hydrazones
Regiochemistry directs synthetic route selection
Literature-based class comparison; verify specific conditions
Synthetic Chemistry Medicinal Chemistry Scaffold Functionalization

Cost-Effectiveness Comparison: Target Compound vs. N-Methyl Analog for Research-Scale Procurement

Pricing data from CymitQuimica indicates that the target compound (at 95% purity) costs €502.00 for 50 mg (€10.04/mg) and €1,362.00 for 500 mg (€2.724/mg) . In comparison, the 1-(1-methyl-1H-pyrazol-4-yl)ethanone (97% purity) is priced at €15.00 for a comparable small quantity . The higher cost of the cyclobutylmethyl derivative is consistent with the added synthetic complexity of the cyclobutyl group.

Research‑scale cost
Source review
Target €502.00/50 mg; N‑methyl comparator starts from €15.00 small quantity
Procurement cost reflects synthetic complexity
Pricing context may vary; verify with supplier
Research Procurement Budget Optimization Chemical Sourcing

Optimal Application Scenarios for Procuring 1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one


Medicinal Chemistry Hit-to-Lead Optimization Requiring Enhanced Lipophilicity

In hit-to-lead programs where an initial N-methyl pyrazole hit demonstrates poor membrane permeability, the target compound can be sourced as a direct structural analog. The +0.48 log unit increase in LogP (XLogP3-AA = 1.1 vs. 0.62) provides a rational step for improving passive permeability without drastically altering the core scaffold, potentially enhancing cellular activity [1].

Synthesis of 4-Functionalized Pyrazole Libraries via Directed Heterocycle Formation

Based on the established divergent reactivity of 4-acetyl pyrazoles, this compound is the reagent of choice for building focused libraries of pyrazolyl-thiazoles and related heterocycles. Procurement of the pure 4-acetyl regioisomer ensures synthetic fidelity, avoiding the re-routing of synthesis to pyrazole-3-carboxylic acid derivatives that would occur with 3-acetyl isomers [2].

Fragment-Based Drug Discovery (FBDD) with Cycloalkyl Scouting

In FBDD, the cyclobutylmethyl group serves as a 'cycloalkyl scout' to probe lipophilic pockets. The increase in molecular weight (178.23 g/mol) and specific conformational rigidity compared to smaller N-alkyl fragments allows for the identification of additional binding interactions. Its availability in research quantities at defined purity (≥95%) makes it suitable for preliminary SPR or NMR screening campaigns .

Application
Selection Property
Validation Focus
Lipophilicity-driven hit‑to‑lead optimization
Pyrazole scaffold with elevated logP profile
Permeability and ADME assay review
4‑heterocycle library synthesis
4‑acetyl regiochemistry
Synthetic route fidelity and heterocycle diversification
Fragment‑based lipophilic pocket probing
Cyclobutylmethyl group
Binding interaction and scaffold elaboration screening
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